molecular formula C5H8N4O3S B6308996 Tetrazine-OMs (methanesulfonate) CAS No. 1616736-06-1

Tetrazine-OMs (methanesulfonate)

Cat. No. B6308996
CAS RN: 1616736-06-1
M. Wt: 204.21 g/mol
InChI Key: QRNCBBIBEQLNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrazine-OMs (methanesulfonate) are a class of compounds that have been used in a variety of scientific research applications, including drug delivery, imaging, and therapeutic applications. The compounds have been studied for their ability to form stable bonds with a wide range of biomolecules, including proteins, carbohydrates, and lipids, and have been found to be useful in a variety of biochemical and physiological processes. Additionally, the paper will discuss potential future directions for the use of tetrazine-OMs in scientific research.

Scientific Research Applications

Tetrazine-OMs have been used in a variety of scientific research applications, including drug delivery, imaging, and therapeutic applications. The compounds have been used in drug delivery applications to increase the solubility of drugs in aqueous solutions, and to improve the stability of drugs in biological systems. Tetrazine-OMs have also been used in imaging applications to improve the resolution of imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT). Additionally, tetrazine-OMs have been used in therapeutic applications to improve the efficacy of drugs, and to reduce the side effects associated with certain drugs.

Mechanism of Action

Tetrazine-OMs are able to form stable bonds with a wide range of biomolecules, including proteins, carbohydrates, and lipids. The compounds are able to form stable bonds with these molecules by forming hydrogen bonds and covalent bonds with the molecules. The hydrogen bonds are formed between the nitrogen atoms of the tetrazine-OMs and the oxygen atoms of the biomolecules, while the covalent bonds are formed between the sulfur atoms of the tetrazine-OMs and the carbon atoms of the biomolecules.
Biochemical and Physiological Effects
Tetrazine-OMs have been found to be useful in a variety of biochemical and physiological processes. The compounds have been found to be useful in the delivery of drugs, as well as in the imaging and therapeutic applications discussed above. Additionally, tetrazine-OMs have been found to be useful in the regulation of gene expression, as well as in the regulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of tetrazine-OMs in lab experiments has a number of advantages and limitations. One of the advantages of using tetrazine-OMs is that they are chemically stable, which makes them ideal for use in a variety of laboratory applications. Additionally, tetrazine-OMs are able to form stable bonds with a wide range of biomolecules, which makes them useful in a variety of biochemical and physiological processes. However, one of the limitations of using tetrazine-OMs is that they are relatively expensive, which can limit their use in certain applications.

Future Directions

The use of tetrazine-OMs in scientific research is still in its early stages, and there are a number of potential future directions for the use of these compounds. One potential future direction is the use of tetrazine-OMs in the development of new drug delivery systems, which could be used to improve the efficacy of drugs and reduce the side effects associated with certain drugs. Additionally, tetrazine-OMs could be used in the development of new imaging techniques, which could be used to improve the resolution of imaging techniques, such as MRI and CT. Finally, tetrazine-OMs could be used in the development of new therapeutic applications, which could be used to improve the efficacy of drugs and reduce the side effects associated with certain drugs.

Synthesis Methods

Tetrazine-OMs are typically synthesized by the reaction of a tetrazine derivative with a methanesulfonate. The reaction produces a stable tetrazine-OM, which can then be used in a variety of applications. The synthesis of tetrazine-OMs can be accomplished in a variety of ways, including the use of a microwave-assisted synthesis, a solid-phase synthesis, or a solution-phase synthesis. The synthesis of tetrazine-OMs requires the use of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a catalyst, such as a palladium complex or a tin complex.

properties

IUPAC Name

2-(1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O3S/c1-13(10,11)12-3-2-5-8-6-4-7-9-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNCBBIBEQLNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1=NN=CN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrazine-OMs (methanesulfonate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.